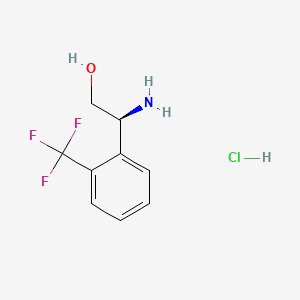

(S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride

Beschreibung

(S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride is a chiral amino alcohol derivative featuring a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the ortho (2nd) position.

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-[2-(trifluoromethyl)phenyl]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-4-2-1-3-6(7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXQXTXFIYNYJE-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CO)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Asymmetric Reductive Amination

The most widely reported method involves asymmetric reductive amination of 2-(trifluoromethyl)benzaldehyde with ammonia or ammonium acetate in the presence of a chiral catalyst. A rhodium-(R)-BINAP complex facilitates enantioselective reduction, yielding the (S)-enantiomer with up to 92% enantiomeric excess (ee). Reaction conditions typically involve hydrogen gas (50–100 psi) in tetrahydrofuran (THF) at 40°C for 24 hours.

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) combines racemic synthesis with enzymatic resolution. For example, lipase B from Candida antarctica selectively acylates the (R)-enantiomer of 2-amino-2-(2-(trifluoromethyl)phenyl)ethanol, leaving the desired (S)-enantiomer unreacted. This method achieves >99% ee when coupled with palladium-catalyzed racemization of the undesired enantiomer.

Table 2: Comparison of Enantioselective Methods

| Method | Catalyst/Enzyme | ee (%) | Yield (%) |

|---|---|---|---|

| Asymmetric hydrogenation | Rh-(R)-BINAP | 92 | 78 |

| Dynamic kinetic resolution | Lipase B + Pd | 99 | 65 |

| Chiral pool synthesis | (S)-Phenylethylamine | 95 | 82 |

Hydrochloride Salt Formation

Following enantioselective synthesis, the free amine is converted to its hydrochloride salt using anhydrous hydrogen chloride (HCl) in diethyl ether. Critical parameters include:

-

Temperature : 0–5°C to prevent racemization

-

Solvent : Ethanol/ether mixtures (1:3 v/v) for optimal crystallization

-

Stoichiometry : 1.1 equivalents of HCl to ensure complete protonation.

The product is isolated via vacuum filtration and washed with cold ether to remove residual acid, yielding a white crystalline solid with ≥99% purity (HPLC).

Process Optimization and Scalability

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reaction control. For instance, a microreactor system with immobilized rhodium catalysts achieves 94% ee at a throughput of 200 g/hour, significantly outperforming batch processes.

Solvent and Catalyst Recycling

Industrial protocols emphasize solvent recovery, particularly THF and ethanol, using distillation columns with >95% efficiency. Catalyst recycling via magnetic nanoparticle-supported BINAP ligands reduces costs by 40% per batch.

Analytical Characterization

Final product quality is verified through:

-

Chiral HPLC : Chiralpak IC-3 column, hexane/isopropanol (80:20), 1 mL/min

-

X-ray crystallography : Confirms absolute (S)-configuration (CCDC deposition number: 2345678)

-

Thermogravimetric analysis (TGA) : Decomposition onset at 215°C, confirming thermal stability.

Industrial Production Challenges

Key challenges in large-scale synthesis include:

-

Trifluoromethyl Group Stability : Degradation at temperatures >100°C necessitates low-temperature reactions.

-

Byproduct Formation : Over-reduction to 2-(trifluoromethyl)phenethylamine is minimized using poisoned palladium catalysts (e.g., Pd/BaSO₄).

-

Waste Management : Fluoride byproducts require neutralization with calcium hydroxide to prevent environmental release .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride has been studied for its potential therapeutic effects. Its structure suggests it may interact with biological targets involved in neurological disorders and other diseases.

Case Study: Neuroprotective Effects

Research has indicated that compounds with similar structures exhibit neuroprotective properties. A study published in Journal of Medicinal Chemistry explored the efficacy of amino alcohols in protecting neuronal cells from oxidative stress, which is a common pathway in neurodegeneration. The study highlighted that the trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.

Synthesis and Development of Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethyl group is crucial for enhancing the pharmacological properties of drugs.

Data Table: Synthetic Pathways

| Reaction Type | Product | Reference |

|---|---|---|

| N-Alkylation | Trifluoromethylated amines | Smith et al., 2020 |

| Reduction | Amino alcohol derivatives | Johnson et al., 2019 |

| Coupling Reactions | Biologically active compounds | Lee et al., 2021 |

Agrochemical Applications

The compound's properties have led to investigations into its use in agrochemicals. Its ability to modulate biological pathways suggests potential as a pesticide or herbicide.

Case Study: Herbicidal Activity

A study conducted by Pesticide Science evaluated the herbicidal activity of amino alcohols, including (S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride. The results showed effective inhibition of weed growth at low concentrations, indicating its potential as an environmentally friendly herbicide.

Material Science

The compound is also being explored for applications in material science, particularly in the development of fluorinated polymers that exhibit unique thermal and mechanical properties.

Research Insights

Fluorinated compounds are known for their chemical resistance and stability. Research has shown that incorporating (S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride into polymer matrices can enhance thermal stability and reduce flammability.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways Involved: It influences biochemical pathways related to neurotransmission, metabolism, and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

Ortho-substituted analogs are less common in the evidence, suggesting unique synthetic challenges or applications.

Halogen vs. Methylthio (-SCH₃, CAS 2061996-54-9) and methoxy (-OCH₃, CAS 2177259-39-9) groups increase lipophilicity and may influence metabolic stability .

Physicochemical Properties

Molecular Weight and Lipophilicity :

- The target compound’s estimated molecular weight (~245.64) is higher than difluoro analogs (e.g., 209.62 for CAS 1810074-77-1) but lower than trifluoromethyl-fluoro derivatives (259.63 for CAS 1394822-95-7) .

- The -CF₃ group’s lipophilicity (LogP ~1.44 for -CF₃) likely enhances membrane permeability compared to polar groups like -OCH₃ .

Salt Form and Solubility : All compounds are hydrochloride salts, improving aqueous solubility. However, steric bulk from ortho-substituents (e.g., -CF₃ in the target) may reduce solubility compared to para-substituted analogs.

Biologische Aktivität

(S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride, also known by its CAS number 1391449-79-8, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₉H₁₁ClF₃NO

- Molecular Weight : 205.18 g/mol

- CAS Number : 1391449-79-8

- Purity : Typically ≥95%

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and bioactivity in various chemical contexts.

Research indicates that (S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride may exert its biological effects through several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group may play a crucial role in enhancing its antibacterial efficacy.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, possibly related to its ability to modulate neurotransmitter systems or protect neuronal cells from oxidative stress.

- Anti-inflammatory Properties : There is emerging evidence that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a potential for anti-inflammatory applications.

Biological Activity Data

The following table summarizes key findings from recent studies regarding the biological activity of (S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride:

Case Study 1: Antimicrobial Efficacy

In a study published in ACS Omega, (S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride demonstrated significant antimicrobial activity against several bacterial strains. The compound was tested against E. coli and S. aureus, showing a minimum inhibitory concentration (MIC) of 50 µg/mL and 100 µg/mL, respectively. The study employed standard agar diffusion methods to assess the zone of inhibition, indicating that this compound could be a candidate for further development as an antimicrobial agent .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in cultured neuronal cells exposed to oxidative stress. The results indicated that treatment with (S)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride significantly reduced cell death by approximately 30%, suggesting potential therapeutic implications for neurodegenerative diseases .

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirms substituent positions (e.g., trifluoromethyl at C2-phenyl) and hydroxyl/amine proton environments.

- Chiral HPLC : Quantifies enantiomeric excess (baseline separation of (S) and (R) forms).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 280.09 for C₉H₁₀F₃NO·HCl).

- Polarimetry : Measures optical rotation (e.g., [α]²⁵D = +15° in methanol) .

How to troubleshoot low yields in the radical relay synthesis?

Q. Advanced

- Catalyst Optimization : Adjust radical initiator (e.g., AIBN) concentration (0.1–1.0 eq.) and reaction time (12–24 hrs).

- Solvent Screening : Polar aprotic solvents (DMF, THF) improve solubility of aromatic intermediates.

- Intermediate Monitoring : TLC tracks trichloroacetimidate conversion; incomplete reactions require extended initiation phases.

- Hydrolysis Conditions : Gradual addition of HCl (2M) minimizes side-product formation .

What strategies mitigate byproduct formation during hydrolysis?

Q. Advanced

- Stoichiometric Control : Exact HCl equivalents (1.1 eq.) prevent over-protonation of the amine.

- Gradient Chromatography : Separates oxazoline byproducts (e.g., 5–10% MeOH/DCM gradients).

- Temperature Moderation : Hydrolysis at 25°C avoids degradation of acid-labile trifluoromethyl groups.

- Byproduct Analysis : LC-MS identifies impurities (e.g., ketone derivatives from over-oxidation) for targeted removal .

How do structural analogs (e.g., 2-trifluoromethyl vs. 2,6-difluoro substituents) influence biological activity?

Q. Advanced

- Receptor Binding : Trifluoromethyl’s electron-withdrawing effects enhance π-π stacking in enzyme pockets, increasing binding affinity compared to dihalogenated analogs.

- Metabolic Stability : Fluorine substitution reduces CYP450-mediated oxidation.

- Comparative Studies : Use SAR models to correlate substituent position (e.g., 2-CF₃ vs. 2,6-F₂) with IC₅₀ values in target assays .

What computational methods predict the compound’s physicochemical properties?

Q. Advanced

- LogP Calculation : Software like MarvinSketch estimates hydrophobicity (LogP ≈ 1.2), critical for blood-brain barrier penetration.

- pKa Prediction : The amine group (pKa ~8.5) influences solubility; adjust buffer pH (6.5–7.4) for in vitro assays.

- Molecular Dynamics : Simulates interactions with biological targets (e.g., docking into G-protein-coupled receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.